molecular formula C8H13NO2S B2934923 4-Ethynyl-1-(methylsulfonyl)piperidine CAS No. 959918-30-0

4-Ethynyl-1-(methylsulfonyl)piperidine

Cat. No.: B2934923
CAS No.: 959918-30-0
M. Wt: 187.26
InChI Key: LBMKSUJQMGXWEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethynyl-1-(methylsulfonyl)piperidine is an organic compound with the molecular formula C8H13NO2S It is characterized by the presence of an ethynyl group attached to the piperidine ring, which is further substituted with a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethynyl-1-(methylsulfonyl)piperidine typically involves the following steps:

    Starting Materials: The synthesis begins with piperidine, which is a six-membered ring containing one nitrogen atom.

    Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction. This involves the reaction of a piperidine derivative with an ethynyl halide in the presence of a palladium catalyst and a copper co-catalyst.

    Methylsulfonyl Substitution: The methylsulfonyl group can be introduced by reacting the ethynyl-substituted piperidine with methylsulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound would follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, stringent control of reaction conditions such as temperature, pressure, and reagent concentrations is crucial to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Ethynyl-1-(methylsulfonyl)piperidine can undergo various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The methylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the methylsulfonyl group.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of saturated piperidine derivatives.

    Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

4-Ethynyl-1-(methylsulfonyl)piperidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.

    Industry: Used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Ethynyl-1-(methylsulfonyl)piperidine involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the methylsulfonyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Ethynylpiperidine: Lacks the methylsulfonyl group, making it less polar and potentially less reactive.

    1-(Methylsulfonyl)piperidine: Lacks the ethynyl group, which reduces its ability to participate in π-π interactions.

Uniqueness

4-Ethynyl-1-(methylsulfonyl)piperidine is unique due to the presence of both the ethynyl and methylsulfonyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound in various research applications.

Properties

IUPAC Name

4-ethynyl-1-methylsulfonylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2S/c1-3-8-4-6-9(7-5-8)12(2,10)11/h1,8H,4-7H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBMKSUJQMGXWEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.